2-(3,4-dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine
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Overview
Description
2-(3,4-dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring system substituted with a 3,4-dichlorophenyl group and a pyridin-4-yl group. Its distinct structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, the preparation of 3,4-dichlorophenyl isocyanate, a precursor, can be achieved through a series of reactions involving phosgene and dichlorophenylamine . The process is optimized for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to fully hydrogenated products.
Scientific Research Applications
2-(3,4-dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloromethylphenidate: A stimulant drug with a similar dichlorophenyl group.
4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Compounds with similar structural motifs used as reuptake inhibitors.
Uniqueness
2-(3,4-dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine stands out due to its unique combination of a quinoline ring with both a dichlorophenyl and pyridinyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H13Cl2N3 |
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Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C20H13Cl2N3/c21-16-6-5-13(11-17(16)22)19-12-20(24-14-7-9-23-10-8-14)15-3-1-2-4-18(15)25-19/h1-12H,(H,23,24,25) |
InChI Key |
KDYJVJIPZNVPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)NC4=CC=NC=C4 |
Origin of Product |
United States |
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